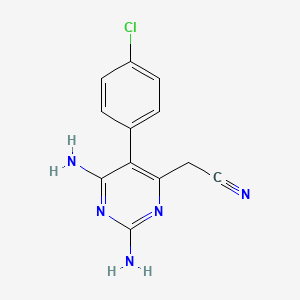
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with amino groups and a chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as an inhibitor or modulator of certain enzymes or receptors.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against specific diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro groups on the pyrimidine ring allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2,6-Diamino-4-phenyl-pyrimidin-4-yl)-acetonitrile: Lacks the chloro group, which may affect its reactivity and interactions.
(2,6-Diamino-5-(4-methyl-phenyl)-pyrimidin-4-yl)-acetonitrile: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness: The presence of the chloro group in (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
20535-63-1 |
|---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C12H10ClN5/c13-8-3-1-7(2-4-8)10-9(5-6-14)17-12(16)18-11(10)15/h1-4H,5H2,(H4,15,16,17,18) |
InChI Key |
FWGCWRTVBYBLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


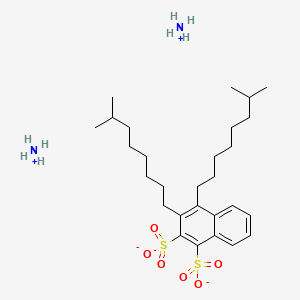
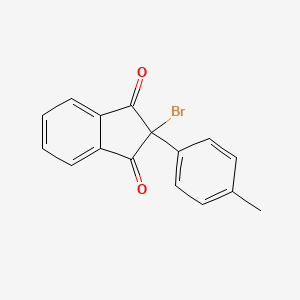
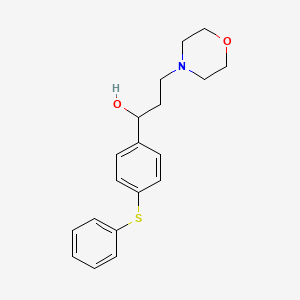
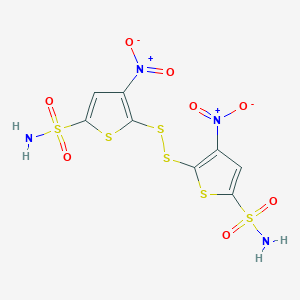
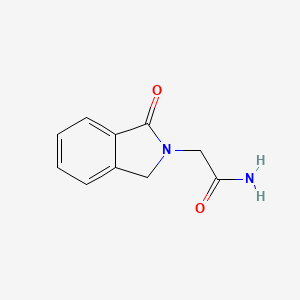
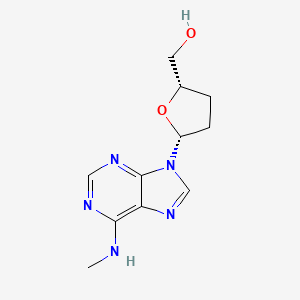
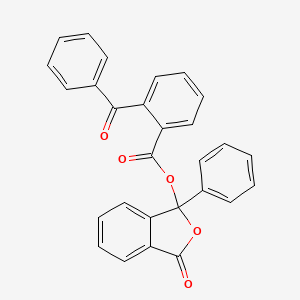
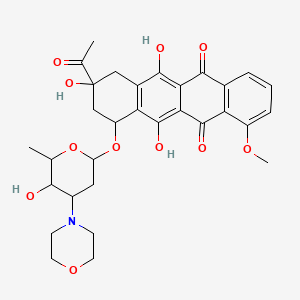
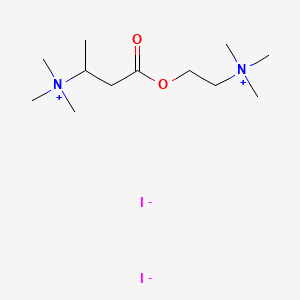
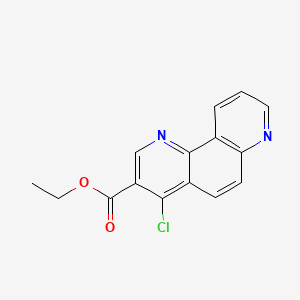
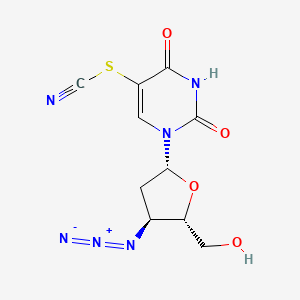
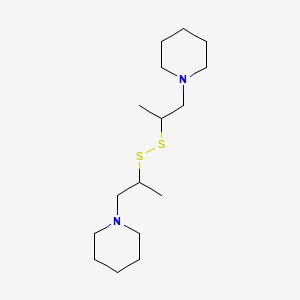
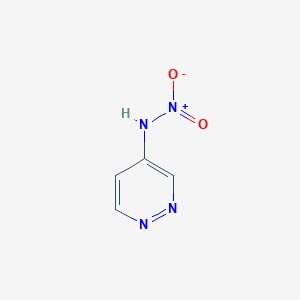
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
